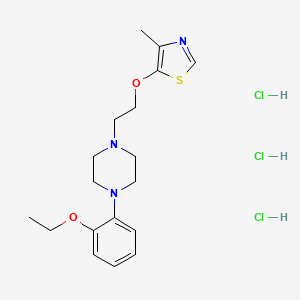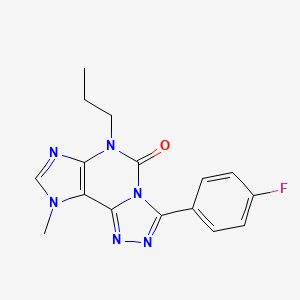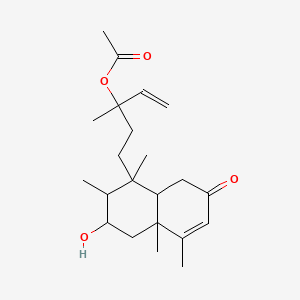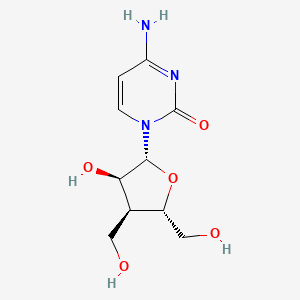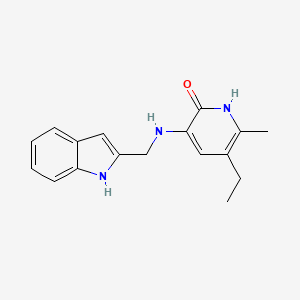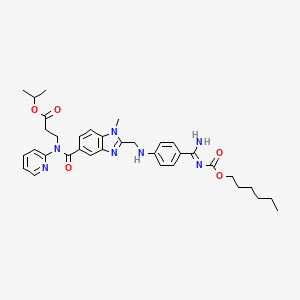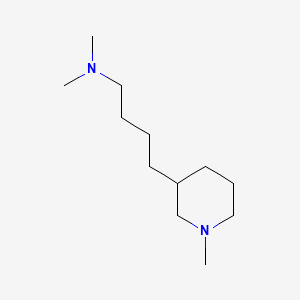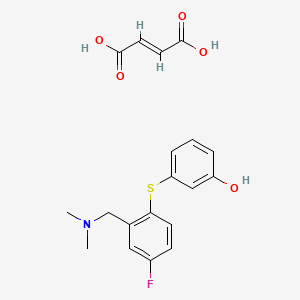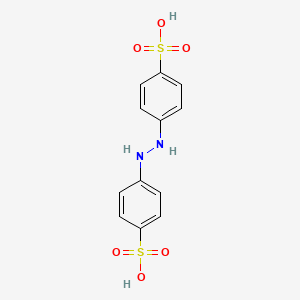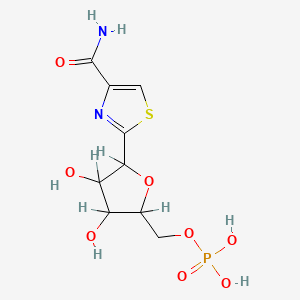
Phosphoric acid mono-(5-(4-carbamoyl-thiazol-2-yl)-3,4-dihydroxytetrahydrofuran-2-ylmethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 343494 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological systems and its potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 343494 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the larger NSC 343494 molecule.
Oxidation and Reduction Reactions: These reactions are used to modify the functional groups within the molecule to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of NSC 343494 is scaled up using large reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the yield and minimize impurities. The use of catalysts is also common to accelerate the reaction rates.
化学反応の分析
Types of Reactions
NSC 343494 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
The reactions involving NSC 343494 typically use reagents such as:
Oxidizing Agents: Examples include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Halogens like chlorine and bromine are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of NSC 343494 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines.
科学的研究の応用
NSC 343494 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: NSC 343494 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of NSC 343494 involves its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways and cellular processes. For example, NSC 343494 may inhibit certain enzymes or receptors, leading to changes in cellular function and potentially therapeutic effects.
類似化合物との比較
NSC 343494 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 343495: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 343496: Another related compound with variations in its molecular structure, affecting its reactivity and applications.
In comparison, NSC 343494 stands out due to its specific interactions with molecular targets and its potential therapeutic benefits, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
83091-86-5 |
|---|---|
分子式 |
C9H13N2O8PS |
分子量 |
340.25 g/mol |
IUPAC名 |
[5-(4-carbamoyl-1,3-thiazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c10-8(14)3-2-21-9(11-3)7-6(13)5(12)4(19-7)1-18-20(15,16)17/h2,4-7,12-13H,1H2,(H2,10,14)(H2,15,16,17) |
InChIキー |
XDDGVTBJYGSVPM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(S1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



